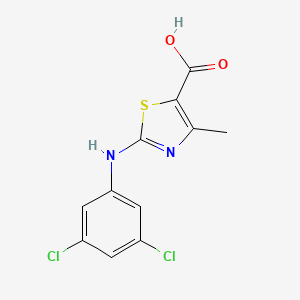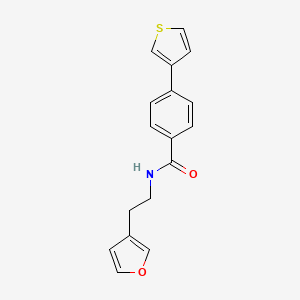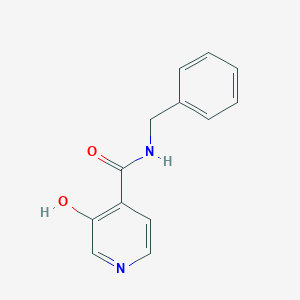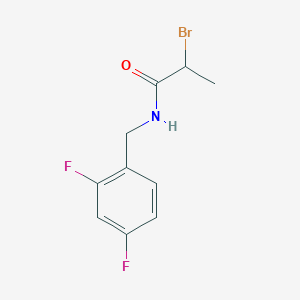
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)methacrylamide hydrochloride (APMH) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMH can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Chemical Reactions Analysis
In the synthesis of microgels, APMH was used in a surfactant-free, radical precipitation copolymerization process with N-isopropylmethacrylamide . The reaction was carried out in pure water, and the yield and size of the microgels increased if the reaction was carried out in saline or by using ammonium persulfate as an initiator .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride are not available. For APMH, it was noted that the presence of NaCl in the reaction medium increases the size of the microgels along with a modest increase in microgel yield .Applications De Recherche Scientifique
Synthesis and Antitumor Properties
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride, like other sulfonamide derivatives, has been explored for its potential in cancer treatment. Research highlights the synthesis of sulfonamide derivatives to investigate their pro-apoptotic effects on cancer cells by activating specific cellular pathways such as p38/ERK phosphorylation. These compounds have demonstrated significant reduction in cell proliferation and induction of pro-apoptotic genes, suggesting their potential as antitumor agents (Cumaoğlu et al., 2015).
Antimicrobial and Antibacterial Applications
Sulfonamide compounds have also been evaluated for their antimicrobial properties. Studies on the immobilization of sulfonamides on polymeric carriers have shown that these compounds can maintain antibacterial properties, indicating their potential in reducing toxicity and prolonging the action of drugs. This suggests a broader application of sulfonamide derivatives in combating microbial resistance, highlighting the importance of such compounds in the development of new antimicrobial strategies (Toropin et al., 2017).
Catalytic Reagents for Chemical Synthesis
In addition to their biomedical applications, sulfonamide compounds have been explored as catalytic reagents in chemical synthesis. For instance, the use of sulfonamide derivatives in the silylation of alcohols, phenols, and thiols using hexamethyldisilazane has been documented. This underscores the versatility of sulfonamide compounds as catalysts in organic synthesis, facilitating the development of efficient and novel synthetic routes (Ghorbani-Vaghei et al., 2006).
Drug Design and Development
The sulfonamide group is a critical functional group in drug design, appearing in many marketed drugs across various therapeutic categories. Its incorporation into drug structures can inhibit specific enzymes or receptor activities, making sulfonamide derivatives valuable in developing new medications with enhanced efficacy and reduced side effects. This emphasizes the sulfonamide group's role in medicinal chemistry and its contribution to advancing pharmaceutical sciences (Kalgutkar et al., 2010).
Propriétés
IUPAC Name |
N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZBTYRWAJCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)

![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)



![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)
